

Aldosterone Synthase Inhibitors: A Comparative Meta-Analysis Featuring (S)-Dexfadrostat

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Compound of Interest		
Compound Name:	(S)-Dexfadrostat	
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A new frontier in hypertension and primary aldosteronism treatment emerges with the advancement of aldosterone synthase inhibitors (ASIs). This guide provides a comparative analysis of leading ASIs, including **(S)-Dexfadrostat**, Baxdrostat, and Lorundrostat, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. By selectively targeting the final step in aldosterone synthesis, these agents present a promising therapeutic strategy for managing conditions driven by aldosterone excess.

Aldosterone synthase inhibitors represent a novel class of drugs designed to lower blood pressure and address the pathophysiological effects of excessive aldosterone production.[1][2] Unlike mineralocorticoid receptor antagonists (MRAs) that block the effects of aldosterone at its receptor, ASIs inhibit the enzyme cytochrome P450 11B2 (CYP11B2), thereby directly reducing aldosterone levels.[3][4] This targeted approach has the potential to mitigate some of the side effects associated with MRAs, such as hyperkalemia and anti-androgenic effects.[3][4] A key challenge in the development of ASIs has been achieving high selectivity for CYP11B2 over the structurally similar enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[4][5] The newer generation of ASIs, including (S)-Dexfadrostat, Baxdrostat, and Lorundrostat, have demonstrated improved selectivity, a crucial factor in minimizing off-target effects.[6][7]

Mechanism of Action: Targeting Aldosterone Production

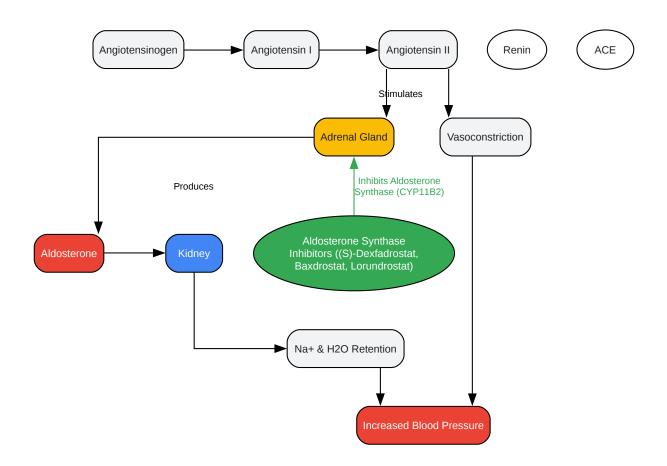




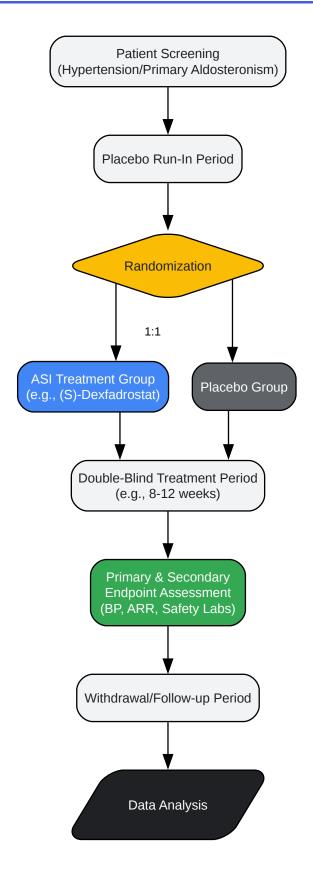


The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid and electrolyte balance. In this cascade, Angiotensin II stimulates the adrenal cortex to produce aldosterone. Aldosterone then acts on the kidneys to promote sodium and water retention, leading to increased blood volume and, consequently, elevated blood pressure.[8] Aldosterone synthase inhibitors intervene at the terminal step of this pathway.









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